1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-8-3-1-2-6(9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUGVHANKXYNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the trifluoromethyl group: This can be accomplished through the reaction of the intermediate with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions. For example:
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Ester formation : Reacts with alcohols (e.g., ethanol, isopropanol) under acid catalysis to yield esters.
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Amide synthesis : Couples with amines via carbodiimide-mediated activation (e.g., EDCl, DCC) or using coupling reagents like HATU.
Example Reaction Table :
Nucleophilic Aromatic Substitution
The dichlorobenzyl substituent may participate in substitution reactions under specific conditions:
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Hydroxylation : Requires harsh alkaline conditions (e.g., NaOH, 100°C) to replace one chlorine atom with a hydroxyl group.
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Amination : Reacts with primary amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
Key Observations :
-
Steric hindrance from the trifluoromethyl group reduces reactivity at the pyrazole ring’s 3-position .
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Substitution preferentially occurs at the 4-position of the benzyl group due to electronic effects .
Decarboxylation
Thermal or oxidative decarboxylation eliminates the carboxylic acid group:
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Thermal decarboxylation : Heating above 200°C in inert solvents (e.g., diphenyl ether) yields 1-(2,3-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole.
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Oxidative methods : Silver(I) oxide or copper catalysts in DMF at 120°C achieve similar results .
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring engages in limited electrophilic reactions:
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Nitration : Occurs at the 5-position using HNO₃/H₂SO₄ at 0–5°C.
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Halogenation : Bromine in acetic acid introduces bromine at the 5-position.
| Position | Reaction | Reactivity |
|---|---|---|
| 3 | Trifluoromethyl group | Electron-withdrawing; inhibits substitution |
| 4 | Carboxylic acid | Highly reactive toward nucleophiles |
| 5 | Pyrazole ring | Moderate electrophilic substitution |
Metal-Catalyzed Coupling
Cross-coupling via Suzuki-Miyaura or Ullmann reactions is feasible:
-
Suzuki coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) to attach aryl boronic acids to the benzyl group.
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Ullmann reaction : Copper-mediated coupling with aryl halides introduces substituents to the pyrazole ring .
Acid-Base Behavior
The carboxylic acid group (pKa ~2.5–3.0) deprotonates in basic media (pH >4), forming water-soluble salts. This property is critical for:
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Solubility enhancement : Sodium or potassium salts improve bioavailability in pharmaceutical formulations.
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Coordination chemistry : Binds to metal ions (e.g., Fe³⁺, Cu²⁺) in aqueous solutions.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes involve:
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Hydrogen bonding : Carboxylic acid and pyrazole nitrogen atoms engage with active-site residues.
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Hydrophobic interactions : The trifluoromethyl and dichlorobenzyl groups contribute to binding affinity .
Stability and Degradation
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Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions.
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Photodegradation : UV exposure cleaves the C–Cl bond in the dichlorobenzyl group, forming quinone-like byproducts.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H7Cl2F3N2O2
- Molecular Weight : 327.09 g/mol
- IUPAC Name : 1-(2,3-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
The compound features a pyrazole ring substituted with both dichlorobenzyl and trifluoromethyl groups, which significantly influence its biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various bacterial strains. The presence of electron-withdrawing groups, such as trifluoromethyl and dichlorobenzyl, enhances the antimicrobial activity by increasing the lipophilicity of the compounds, facilitating better membrane penetration .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. The structural features of this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models .
Industrial Applications
Beyond pharmacological uses, this compound has potential applications in agrochemicals as a fungicide or herbicide due to its biological activity against plant pathogens. The trifluoromethyl group is particularly valuable in enhancing the stability and efficacy of agrochemical formulations .
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer effects of pyrazole derivatives, researchers synthesized several analogs based on the structure of this compound. These were tested against human cancer cell lines (MCF-7 and PC3), revealing IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related pyrazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the dichlorobenzyl group enhanced antibacterial activity, suggesting that this compound could be an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations
Substituents on the Benzyl Group
- Target Compound : 2,3-Dichlorobenzyl (two Cl atoms at ortho and meta positions).
- Analog 1 : 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (single Cl at ortho position; lacks -CF₃) .
- Analog 2 : 1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid (single Cl at meta position; lacks -CF₃) .
Pyrazole Ring Substitutions
- Target Compound : -CF₃ at position 3, -COOH at position 4.
- Analog 3 : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (methyl at position 1; same -CF₃ and -COOH) .
- Analog 4 : Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (-CHF₂ instead of -CF₃; methyl ester instead of -COOH) .
- Impact :
Functional Group Modifications
- Analog 5: 3-Amino-1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid (-NH₂ instead of -CF₃) .
- Analog 6 : 1-(2-(Methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (-SCF₃ at phenyl; -CF₃ at pyrazole position 5) .
- Impact: The amino group in Analog 5 introduces hydrogen-bond donor capacity, contrasting with the electron-withdrawing -CF₃ in the target . Positional isomerism of -CF₃ (position 3 vs. 5) affects the electron density distribution and steric interactions .
Physicochemical Properties
*logP values estimated using fragment-based methods.
- Key Observations: The dichlorobenzyl group increases logP by ~1.0 compared to monochloro analogs, enhancing lipophilicity. Replacing -COOH with -COOCH₃ (Analog 4) raises logP by 0.3, favoring passive diffusion .
Biological Activity
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.
The compound has a unique structure characterized by the presence of a pyrazole ring, which is known for its biological activity. The molecular formula is C12H8Cl2F3N3O2, and it exhibits properties that make it suitable for further chemical modifications to enhance its efficacy.
Synthesis
The synthesis of this compound typically involves:
- The reaction of 2,3-dichlorobenzyl derivatives with trifluoromethylated pyrazole intermediates.
- Subsequent carboxylation to introduce the carboxylic acid functional group.
This multi-step synthetic route is crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies indicate that pyrazole derivatives can inhibit fungal growth effectively. In one study, compounds similar to this compound demonstrated antifungal activity against various strains, suggesting potential use in treating fungal infections .
- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.06 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
The pyrazole scaffold is recognized for its anticancer properties. Research indicates that compounds within this class can inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival . The selectivity towards cancer cells while sparing normal cells is particularly noteworthy, which could lead to fewer side effects in therapeutic applications.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Topoisomerase Inhibition : Certain derivatives have shown potent inhibitory effects against bacterial topoisomerases, which are critical for DNA replication and transcription . This mechanism can be leveraged for developing new antibacterial agents.
- MmpL3 Inhibition : Recent studies have highlighted the potential of pyrazole derivatives in inhibiting MmpL3, an essential transporter in mycobacterial species, indicating a novel approach to combat tuberculosis .
Case Studies
Several case studies have documented the biological activities of similar pyrazole compounds:
- Antimicrobial Efficacy : A study reported that a related pyrazole derivative exhibited significant antimicrobial activity with an MIC of 0.125 µg/mL against Mycobacterium tuberculosis .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain pyrazole derivatives had low cytotoxicity against human liver cell lines (HepG2), indicating their safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by functional group modifications. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation .
- pH modulation : Use buffered conditions (pH 6–7) during carboxylation to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the final product .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : NMR confirms substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm; trifluoromethyl singlet at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 367.03) .
- IR Spectroscopy : Carboxylic acid C=O stretch observed near 1700 cm .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Limited aqueous solubility; dissolve in DMSO or DMF for biological assays. Solubility in ethanol is ~5 mg/mL .
- Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyrazole ring’s electron-deficient nature facilitates nucleophilic attack .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine -NMR with DEPT-135 to distinguish quaternary carbons (e.g., pyrazole C4 at ~160 ppm) .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, such as benzyl group connectivity .
- X-ray Crystallography : Resolve stereochemical ambiguities; pyrazole derivatives often crystallize in monoclinic systems (e.g., space group P2/c) .
Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer :
- SAR Analysis : Modify the dichlorobenzyl group to alter steric bulk; ortho-substitution enhances target selectivity .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs show 3-fold higher cellular uptake) .
- In vitro Assays : Use ATP-competitive ELISA to measure IC values; compare against reference inhibitors (e.g., staurosporine) .
Q. How to assess the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS. Half-life (t) <30 min suggests rapid metabolism .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms; trifluoromethyl groups often reduce CYP affinity .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s pKa: How to determine the accurate value?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
